
GSK6853
Übersicht
Beschreibung
GSK6853 ist eine chemische Sonde, die speziell entwickelt wurde, um das Bromodomänen- und PHD-Finger-enthaltendes Protein 1 (BRPF1) zu hemmen. BRPF1 ist ein Gerüstprotein, das eine entscheidende Rolle bei der Assemblierung von Histon-Acetyltransferase-Komplexen spielt, die an der Regulation der Genexpression durch Chromatinmodifikation beteiligt sind .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung eines Benzimidazolonkernes und anschließende Funktionalisierung, um die gewünschte Selektivität und Wirksamkeit zu erreichen. Der synthetische Weg beginnt typischerweise mit der Herstellung des Benzimidazolon-Zwischenprodukts, gefolgt von verschiedenen Funktionalgruppenmodifikationen, um seine Bindungsaffinität und Selektivität für BRPF1 zu verbessern .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind nicht allgemein dokumentiert, würden aber wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies würde die Verwendung von automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen umfassen, um die Konsistenz des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Cancer Research
GSK6853 has been utilized in various studies to explore its effects on cancer cell viability and growth. For instance, research indicates that combined treatment with this compound and JQ1 enhances cellular death in liver and breast cancer cells, suggesting a synergistic effect on inhibiting cancer cell proliferation .
Epigenetic Studies
As a chemical probe for BRPF1, this compound aids researchers in dissecting the role of bromodomains in epigenetic regulation. Its ability to selectively inhibit BRPF1 allows for detailed studies on histone modification patterns and their implications in gene regulation .
Pharmacokinetics and Toxicology
In vivo studies have assessed the pharmacokinetic properties of this compound, demonstrating suitable characteristics for animal models. The compound shows favorable absorption and bioavailability profiles, making it a candidate for further development in therapeutic contexts .
Table 1: Properties of this compound
Property | Value |
---|---|
Selectivity | >1600-fold for BRPF1 |
pIC50 (BRPF1) | 8.1 |
pIC50 (BRPF2) | 5.1 |
pIC50 (BRD4 BD1/2) | <4.3 |
Solubility (μg/mL) | 140 |
LogD (pH 7.4) | 2.0 |
Half-life (h) | 1.7 |
Case Study 1: Dual Inhibition Strategy
In a study examining the effects of dual inhibition on cancer cells, this compound was combined with JQ1 to assess its impact on cellular morphology and viability. The results indicated that while both compounds acted additively to induce cell death, they also exhibited antagonistic effects on morphological changes within the cells, suggesting distinct pathways influenced by each inhibitor .
Case Study 2: Cellular Target Engagement
This compound was evaluated for its ability to engage cellular targets effectively. In assays measuring displacement of NanoLuc-tagged BRPF1 from histone H3.3, this compound demonstrated significant potency (pIC50 = 7.7), reinforcing its utility as a chemical probe in cellular studies .
Wirkmechanismus
Target of Action
GSK6853 is a chemical probe for the bromodomains of the BRPF (Bromodomain and PHD Finger-containing) family of proteins, specifically BRPF1 . BRPF1, BRPF2 (BRD1), and BRPF3 are important scaffolding proteins that assemble HAT complexes of the MOZ/MORF family .
Mode of Action
This compound exhibits potent binding to full-length endogenous BRPF1 . It shows a greater than 1600-fold selectivity over all other bromodomains tested . This selective binding inhibits the interaction of BRPF1 with its targets, leading to changes in the cellular functions associated with these targets .
Biochemical Pathways
The BRPF family of proteins, including BRPF1, are involved in assembling HAT complexes of the MOZ/MORF family . These MYST complexes play crucial roles in DNA repair, recombination, replication, and transcription activation . By inhibiting BRPF1, this compound can potentially affect these biochemical pathways.
Pharmacokinetics
This compound has excellent aqueous solubility and bioavailability . It has a logD pH 7.4 of 2.0, a solubility of 140 μg/mL, and a bioavailability of 85% when administered via intraperitoneal injection in mice . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, contributing to its bioavailability.
Result of Action
The inhibition of BRPF1 by this compound can lead to changes in the cellular functions associated with BRPF1. For instance, in a NanoBRET™ cellular target engagement assay, BRPF1 showed a dose-dependent displacement from histone H3.3, with a cellular IC50 of 20 nM . This suggests that this compound can effectively disrupt the interaction of BRPF1 with histones, potentially affecting gene expression and other cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability . Additionally, the presence of other proteins or compounds in the cellular environment can potentially affect the selectivity and efficacy of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GSK6853 involves multiple steps, including the formation of a benzimidazolone core and subsequent functionalization to achieve the desired selectivity and potency. The synthetic route typically starts with the preparation of the benzimidazolone intermediate, followed by various functional group modifications to enhance its binding affinity and selectivity for BRPF1 .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GSK6853 unterliegt während seiner Synthese hauptsächlich Substitutionsreaktionen. Die wichtigsten Schritte beinhalten nukleophile Substitution, um verschiedene funktionelle Gruppen einzuführen, die seine Bindungseigenschaften verbessern .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen Benzimidazolon-Vorstufen, Nukleophile und verschiedene Katalysatoren, um die Substitutionsreaktionen zu erleichtern. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und Lösungsmittel, um die gewünschte Produktbildung sicherzustellen .
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound selbst, das sich durch seine hohe Selektivität und Wirksamkeit für BRPF1 auszeichnet. Das Endprodukt wird typischerweise unter Verwendung chromatographischer Techniken gereinigt, um die für Forschungsanwendungen erforderliche Reinheit zu erreichen .
Vergleich Mit ähnlichen Verbindungen
GSK6853 ist einzigartig in seiner hohen Selektivität und Wirksamkeit für BRPF1 im Vergleich zu anderen Bromodomäneninhibitoren. Ähnliche Verbindungen umfassen GSK5959, das eine geringere Wasserlöslichkeit und Affinität für BRPF1 aufweist, sowie andere Bromodomäneninhibitoren wie I-BET762, RVX-208, OTX-015 und CPI-0610, die verschiedene Bromodomänen anvisieren .
This compound zeichnet sich durch seine überlegene Selektivität und Wirksamkeit aus, was es zu einer bevorzugten Wahl für Forschungsanwendungen mit BRPF1 macht .
Biologische Aktivität
GSK6853 is a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1 (BRPF1), which plays a significant role in various biological processes, particularly in cancer biology. This article provides an overview of the compound's biological activity, including its mechanisms of action, efficacy in cell lines, and relevant research findings.
This compound functions primarily by inhibiting the BRPF1 bromodomain, which is involved in the recognition of acetylated lysine residues on histones and non-histone proteins. By disrupting these interactions, this compound can modulate transcriptional regulation and influence cellular pathways associated with inflammation and oncogenesis.
Key Properties
This compound exhibits impressive selectivity and potency:
- Selectivity : Greater than 1600-fold for BRPF1 over other bromodomains.
- Potency :
Cell Viability Assays
This compound has been evaluated for its effects on various cancer cell lines:
- Human Glioma Cell Lines : In studies involving U87-MG and U251 glioma cells, this compound demonstrated significant inhibitory activity. The viability was assessed using the Cell Counting Kit-8 (CCK-8) assay, showing a dose-dependent response over 24 to 96 hours .
- Combination Treatments : When combined with other agents such as JQ1 (a BET inhibitor), this compound showed additive effects in reducing cellular viability in liver and breast cancer cells, indicating potential for combination therapies .
Statistical Analysis
Statistical analyses were performed to validate findings:
- Mean ± SD was used to express data variability.
- Comparisons between groups were conducted using Student’s t-test or ANOVA, with significance set at .
Study on Primary Glioma Patients
A study involving primary glioma patients utilized this compound to assess its impact on inflammatory signatures and overall survival (OS). The results indicated that patients treated with this compound showed a correlation between high inflammatory signatures and worse prognosis, suggesting its role as a prognostic factor .
Summary of Findings
The following table summarizes the biological activity of this compound across different assays:
Assay Type | Target | pIC50 Value | Selectivity |
---|---|---|---|
TR-FRET | BRPF1 | 8.1 | >1600-fold |
TR-FRET | BRPF2/3 | 5.1/4.8 | |
TR-FRET | BRD4 BD1/2 | <4.3 | |
CCK-8 (U87-MG & U251) | Cell Viability | N/A | Significant inhibition |
Eigenschaften
IUPAC Name |
N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-14-13-23-9-10-27(14)17-12-19-18(25(2)22(29)26(19)3)11-16(17)24-21(28)15-7-5-6-8-20(15)30-4/h5-8,11-12,14,23H,9-10,13H2,1-4H3,(H,24,28)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWDVNSBYDXPIO-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GSK6853 interact with its target, BRPF1, and what are the downstream effects of this interaction?
A1: this compound selectively binds to the bromodomain of BRPF1, [] preventing its interaction with acetylated lysine residues on histones. [] While the precise downstream effects of inhibiting BRPF1 are still under investigation, it is known to play a role in gene expression regulation. [] Further research is needed to fully elucidate the specific pathways and cellular processes affected by this compound-mediated BRPF1 inhibition.
Q2: Were any off-target effects observed for this compound in the studies?
A2: Interestingly, one study revealed that this compound, alongside other epigenetic probes, displayed off-target inhibition of the efflux transporter ABCG2. [] This unexpected finding highlights the importance of thoroughly evaluating the selectivity of chemical probes and considering potential off-target effects when interpreting experimental results.
Q3: What analytical techniques were employed to study this compound and its interactions?
A3: Researchers utilized a chemical proteomics approach involving a photoaffinity probe (photo-BS) to investigate this compound's interactions with endogenous bromodomain-containing proteins (BCPs) in living cells. [] This technique allowed for the identification of both known and novel targets of this compound, providing valuable insights into its selectivity profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.